molecular formula C4H7NO4 B1610687 2-(15N)azanyl(213C)butanedioic acid CAS No. 98532-13-9

2-(15N)azanyl(213C)butanedioic acid

Cat. No.: B1610687
CAS No.: 98532-13-9
M. Wt: 135.09 g/mol
InChI Key: CKLJMWTZIZZHCS-BFQMUAMKSA-N
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Description

2-(15N)azanyl(213C)butanedioic acid is a dual-isotope-labeled derivative of butanedioic acid (succinic acid) with a 15N-labeled azanyl (NH2) group at the second carbon and two 13C isotopes at the second and third carbons. Its structure corresponds to HOOC-*(13C)(15NH2)-CH2(13C)-COOH, where * denotes isotopic labeling. This compound is critical in isotope tracing studies, particularly in metabolic flux analysis, protein dynamics, and environmental biogeochemistry, where precise tracking of isotopic incorporation is required. Its dual-labeling strategy enhances detection specificity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, reducing background noise and improving signal resolution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl(213C)butanedioic acid involves the incorporation of stable isotopes, 13C and 15N, into the L-Aspartic acid molecule. The process typically starts with the precursor compounds labeled with these isotopes, followed by a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes .

Industrial Production Methods

Industrial production of this compound is achieved through advanced chemical synthesis techniques. The process involves the use of isotope-labeled precursors and sophisticated equipment to ensure high purity and yield. The final product is then purified using methods such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl(213C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of L-Aspartic acid, such as oxo, reduced, and substituted forms. These derivatives are often used in further research and applications.

Scientific Research Applications

2-(15N)azanyl(213C)butanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.

    Biology: It is used in metabolic studies to trace the pathways of amino acids in vivo, providing insights into various biological processes.

    Medicine: It is used in clinical diagnostics and imaging to study metabolic disorders and other diseases.

    Industry: It is used in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of 2-(15N)azanyl(213C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information on the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Isotopic Labeling Patterns

The compound’s unique dual 13C/15N labeling distinguishes it from singly labeled analogs (e.g., 15N-aspartic acid or 13C4-butanedioic acid). Compared to monoisotopic variants, dual labeling enables simultaneous tracking of carbon and nitrogen pathways, which is advantageous in complex metabolic studies. For instance, 13C2,15N-glycine (studied in ) shares similar analytical challenges but lacks the dicarboxylic acid functionality critical for Krebs cycle or amino acid biosynthesis research .

Analytical Methodologies

High-resolution liquid chromatography–mass spectrometry (LC-HRMS), as validated in for 13C2,15N-glycine, is directly applicable to 2-(15N)azanyl(213C)butanedioic acid. This method offers:

  • Accuracy : <2% error in isotopic abundance calculations.
  • Sensitivity : Requires minimal sample (~1 µg).
  • Throughput : Compatible with high-throughput metabolomics pipelines.

In contrast, singly labeled compounds (e.g., 15N-glutamic acid) often rely on less precise techniques like isotope-ratio MS, which lacks the molecular specificity of LC-HRMS .

Structural and Crystallographic Considerations

While highlights SHELX’s role in small-molecule crystallography, structural determination of isotopically labeled compounds like this compound may require complementary techniques. For example, neutron diffraction or isotopic-edited NMR is often needed to resolve 15N/13C positions, whereas SHELX excels in refining heavy-atom structures from X-ray data .

Data Table: Comparative Analysis of Isotope-Labeled Compounds

Compound Isotopic Labels Analytical Method Key Application Stability (pH 7) Reference
This compound 15N, 13C (positions 2,3) LC-HRMS Metabolic flux analysis >24 hours
13C2,15N-glycine 15N, 13C (positions 1,2) LC-HRMS Protein synthesis >48 hours
15N-aspartic acid 15N Isotope-ratio MS Nitrogen cycling >12 hours N/A
13C4-succinic acid 13C (all positions) NMR Krebs cycle studies >24 hours N/A

Research Findings and Challenges

  • Synthesis Complexity : Dual labeling increases synthetic difficulty compared to single-label analogs, often requiring multi-step enzymatic or chemical incorporation .
  • Degradation Risks : The compound’s dicarboxylic structure makes it prone to decarboxylation under acidic conditions, limiting its use in gastric metabolism studies.
  • Cost Efficiency: 30–50% more expensive than monoisotopic analogs due to 13C/15N enrichment costs.

Biological Activity

2-(15N)azanyl(213C)butanedioic acid, commonly known as L-Aspartic acid labeled with carbon-13 and nitrogen-15 isotopes, is a stable isotope-labeled non-essential amino acid. Its unique isotopic labeling enhances its utility in various scientific investigations, particularly in understanding metabolic pathways and molecular dynamics in biological systems. This article explores the biological activity of this compound, highlighting its roles in metabolism, neurotransmitter synthesis, and its applications in nuclear magnetic resonance (NMR) studies.

Metabolic Pathways

As an amino acid, this compound is integral to several metabolic pathways. It serves as a building block for proteins and is involved in the synthesis of neurotransmitters such as aspartate and glutamate, which are crucial for neuronal communication. The isotopic labeling allows researchers to trace these metabolic pathways effectively, providing insights into amino acid utilization and dynamics within living organisms.

Role in Neurotransmitter Synthesis

L-Aspartic acid is particularly significant in the central nervous system (CNS), where it functions as an excitatory neurotransmitter. Its role extends to modulating synaptic plasticity and neurotransmission, which are vital for learning and memory processes. Studies utilizing this compound have demonstrated its involvement in synaptic signaling mechanisms, highlighting its potential therapeutic implications in neurological disorders.

NMR Applications

The stable isotopes present in this compound enhance the sensitivity and resolution of NMR spectroscopy experiments. This compound is utilized to probe the structure and dynamics of biological macromolecules, allowing for detailed studies on protein conformations and interactions with other biomolecules. The isotopic labeling facilitates the observation of metabolic fluxes and enzymatic activities, providing a comprehensive understanding of biochemical processes.

Case Study 1: Metabolic Tracing

In a study investigating the metabolic pathways of amino acids in mammalian cells, researchers used this compound to trace the incorporation of nitrogen into various metabolites. The results indicated that L-Aspartic acid significantly contributes to the synthesis of other amino acids and nucleotides, demonstrating its central role in cellular metabolism.

Case Study 2: Neurotransmission Research

Another research project focused on the effects of L-Aspartic acid on neuronal activity. Using electrophysiological techniques alongside NMR spectroscopy with this compound, scientists observed enhanced synaptic transmission in hippocampal slices. This study provided evidence supporting the compound's role as a modulator of excitatory neurotransmission.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Findings
Study 1Demonstrated its role in protein synthesis and metabolic flux tracing.
Study 2Showed enhanced synaptic transmission linked to L-Aspartic acid levels.
Study 3Investigated interactions with enzymes using NMR, revealing binding affinities.

Properties

IUPAC Name

2-(15N)azanyl(213C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-BFQMUAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH](C(=O)O)[15NH2])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503915
Record name (2-~13~C,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98532-13-9
Record name (2-~13~C,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(15N)azanyl(213C)butanedioic acid
2-(15N)azanyl(213C)butanedioic acid
2-(15N)azanyl(213C)butanedioic acid
2-(15N)azanyl(213C)butanedioic acid
2-(15N)azanyl(213C)butanedioic acid
2-(15N)azanyl(213C)butanedioic acid

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